Cas no 71972-66-2 (4H-1-Benzopyran-4-one,3-methyl-2-phenyl-)

4H-1-Benzopyran-4-one,3-methyl-2-phenyl- structure
71972-66-2 structure
Product Name:4H-1-Benzopyran-4-one,3-methyl-2-phenyl-
CAS No:71972-66-2
MF:C16H12O2
MW:236.265284538269
CID:563861
PubChem ID:51459
Update Time:2025-04-19

4H-1-Benzopyran-4-one,3-methyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,3-methyl-2-phenyl-
    • 3-methyl-2-phenylchromen-4-one
    • 4H-1-Benzopyran-4-one,3-methyl-2-phenyl-(9CI)
    • 3-Methyl-2-phenyl-4H-1-benzopyran-4-one
    • 3-methyl-2-phenyl-4H-chromen-4-one
    • 3-Methyl-2-phenyl-chromen-4-on
    • 3-methyl-2-phenyl-chromen-4-one
    • 3-Methylflavon
    • 3-Methylflavone
    • 3-Metilflavone
    • FLAVONE,3-METHYL
    • REC 1-0025
    • 3-Metilflavone [Italian]
    • BRN 0180009
    • CHEMBL2431806
    • 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)
    • CCG-239779
    • SCHEMBL694139
    • DTXSID70222257
    • HMS1439P02
    • 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-
    • 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI)
    • Oprea1_779803
    • methylflavone
    • IDI1_014535
    • 71972-66-2
    • Maybridge3_003148
    • FLAVONE, 3-METHYL-
    • Inchi: 1S/C16H12O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3
    • InChI Key: LPACBRAWRCXZGB-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C(C)=C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 236.08400
  • Monoisotopic Mass: 236.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.197
  • Boiling Point: 374.7°C at 760 mmHg
  • Flash Point: 170.1°C
  • Refractive Index: 1.615
  • PSA: 30.21000
  • LogP: 3.76840
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd